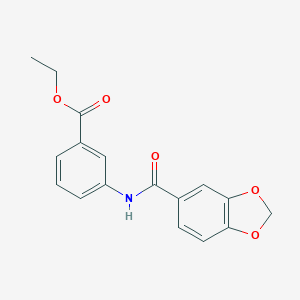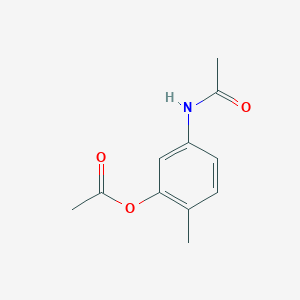
N-(4-acetamidophenyl)-3,4-dichlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-N-(4-acetamidophenyl)benzamide is a chemical compound that belongs to the class of benzamides. This compound is characterized by the presence of two chlorine atoms attached to the benzene ring at the 3 and 4 positions, and an acetamidophenyl group attached to the nitrogen atom of the benzamide structure. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-3,4-dichlorobenzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4-acetamidophenylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous flow systems for recrystallization or chromatography to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dichloro-N-(4-acetamidophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
3,4-Dichloro-N-(4-acetamidophenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4-acetamidophenyl)-3,4-dichlorobenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
- 3,4-Dichloro-N-(2-chlorophenyl)benzamide
Uniqueness
3,4-Dichloro-N-(4-acetamidophenyl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the acetamidophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
194722-96-8 |
|---|---|
Fórmula molecular |
C15H12Cl2N2O2 |
Peso molecular |
323.2g/mol |
Nombre IUPAC |
N-(4-acetamidophenyl)-3,4-dichlorobenzamide |
InChI |
InChI=1S/C15H12Cl2N2O2/c1-9(20)18-11-3-5-12(6-4-11)19-15(21)10-2-7-13(16)14(17)8-10/h2-8H,1H3,(H,18,20)(H,19,21) |
Clave InChI |
ASRGJVFVABOXKW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B473213.png)
![N-(4-chlorophenyl)-2-[(1-naphthylacetyl)amino]benzamide](/img/structure/B473267.png)


![N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B473486.png)
![4-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B473497.png)


![N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B473562.png)

![N-[4-(acetylamino)phenyl]-3-cyclopentylpropanamide](/img/structure/B473608.png)



